ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, often involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene rings .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: It is explored for its role in biological processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- ETHYL 2-ACETAMIDO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBOXYLATE
- 2-AMINO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBONITRILE
- 2-AMINO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBOXYLIC ACID
Uniqueness
ETHYL 2-(2-{[2-ACETAMIDO-4-(METHYLSULFANYL)BUTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure, which includes an acetamido group and a methylsulfanyl group. These functional groups contribute to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
ethyl 2-[[2-(2-acetamido-4-methylsulfanylbutanoyl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S2/c1-4-26-19(25)16-12-6-5-7-14(12)29-17(16)21-15(23)10-27-18(24)13(8-9-28-3)20-11(2)22/h13H,4-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOJLNZUWMLWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C(CCSC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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